10,12-Pentacosadiynamide

説明

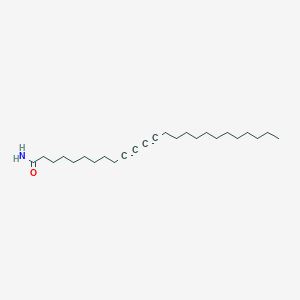

Structure

2D Structure

特性

IUPAC Name |

pentacosa-10,12-diynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-12,17-24H2,1H3,(H2,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWYELBSLSBHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 10,12-Pentacosadiynamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 10,12-Pentacosadiynamide, a versatile biomaterial with significant potential in biosensing and drug delivery applications. The document details its synthesis, physicochemical characteristics, self-assembly into stimuli-responsive vesicles, and mechanisms of cellular interaction. Experimental protocols and quantitative data are presented to facilitate its application in research and development.

Physicochemical Properties of this compound

This compound is a long-chain diacetylene monomer. Its amphiphilic nature, arising from a hydrophilic amide head group and a long hydrophobic hydrocarbon tail containing a diacetylene unit, drives its self-assembly in aqueous environments.

| Property | Value | Reference |

| Chemical Formula | C₂₅H₄₃NO | [1][2] |

| Molecular Weight | 373.62 g/mol | [1][2] |

| CAS Number | 178323-65-4 | [1] |

| Appearance | Neat | [2] |

| Solubility | Soluble in organic solvents such as chloroform and methanol. | [3] |

Synthesis of this compound

The synthesis of this compound typically involves the amidation of 10,12-pentacosadiynoic acid. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

10,12-Pentacosadiynoic acid

-

Thionyl chloride or oxalyl chloride

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Ammonia solution (e.g., ammonium hydroxide) or ammonia gas

-

Inert gas (e.g., argon or nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

Activation of the Carboxylic Acid: 10,12-Pentacosadiynoic acid is first converted to its more reactive acid chloride derivative.

-

Dissolve 10,12-pentacosadiynoic acid in an anhydrous solvent like DCM or THF under an inert atmosphere.

-

Slowly add an excess of a chlorinating agent, such as thionyl chloride or oxalyl chloride, at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the conversion to the acid chloride is complete (monitoring by IR spectroscopy is recommended, looking for the disappearance of the carboxylic acid O-H stretch and the appearance of the acid chloride C=O stretch).

-

Remove the excess chlorinating agent and solvent under reduced pressure.

-

-

Amidation: The resulting crude 10,12-pentacosadiynoyl chloride is then reacted with ammonia.

-

Dissolve the acid chloride in an anhydrous solvent.

-

Cool the solution to 0 °C and slowly bubble ammonia gas through the solution or add an aqueous ammonia solution dropwise with vigorous stirring.

-

Continue the reaction for a few hours at room temperature.

-

Upon completion, the reaction mixture is typically washed with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated.

-

-

Purification: The crude this compound is purified by recrystallization or column chromatography to yield the final product.

Self-Assembly and Polymerization into Polydiacetylene (PDA) Vesicles

A key characteristic of this compound is its ability to self-assemble into vesicles in aqueous solutions. These vesicles can then be polymerized via UV irradiation to form polydiacetylene (PDA) vesicles, which exhibit unique chromatic properties.

Experimental Protocol: Preparation and Polymerization of this compound Vesicles

Materials:

-

This compound

-

Chloroform

-

Deionized water or buffer solution

-

Probe sonicator or bath sonicator

-

Extruder with polycarbonate membranes (optional)

-

UV lamp (254 nm)

Procedure:

-

Thin-Film Hydration:

-

Dissolve this compound in chloroform in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the thin film by adding deionized water or a buffer solution and agitating the flask. This results in the formation of multilamellar vesicles (MLVs).

-

-

Vesicle Size Reduction (Optional but Recommended):

-

To obtain smaller, more uniform vesicles (unilamellar vesicles or LUVs), the MLV suspension can be sonicated using a probe or bath sonicator.

-

Alternatively, the suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

-

Polymerization:

-

Cool the vesicle suspension to 4 °C.

-

Expose the suspension to UV irradiation at 254 nm. A typical UV dose for complete polymerization is approximately 0.8 J/cm².[4] The solution will turn a deep blue color upon successful polymerization.

-

Stimuli-Responsive Properties of Polydiacetylene Vesicles

Polymerized this compound vesicles exhibit a distinct blue-to-red color transition and a corresponding turn-on of fluorescence in response to various external stimuli. This is due to a conformational change in the conjugated polymer backbone.

| Stimulus | Response | Quantitative Data | Reference |

| Temperature | Reversible or irreversible blue-to-red transition upon heating. | The transition temperature can be modulated by the vesicle composition. For example, PCDA/DMPC vesicles show significant colorimetric response at 60°C and 90°C. | [5] |

| pH | Blue-to-red transition at alkaline pH. | For PCDA/DMPC vesicles, the color transition begins above pH 9.0. | [5] |

| Mechanical Stress | Color change upon interaction with analytes that perturb the vesicle membrane. | Varies depending on the analyte and vesicle composition. |

Applications in Drug Delivery

The stable, vesicle structure of polymerized this compound makes it a promising candidate for controlled drug delivery systems. The polymer shell can enhance the stability of the vesicles and provide sustained release of encapsulated drugs.

Experimental Protocol: Drug Loading and In Vitro Release

Drug Loading:

-

Hydrophobic Drugs: Hydrophobic drugs, such as paclitaxel, can be co-dissolved with this compound in the organic solvent during the thin-film hydration process. The drug will be entrapped within the lipid bilayer of the vesicles upon hydration.

-

Hydrophilic Drugs: Hydrophilic drugs can be dissolved in the aqueous buffer used for hydration. The drug will be encapsulated in the aqueous core of the vesicles.

In Vitro Release Study:

-

Place a known amount of the drug-loaded vesicle suspension in a dialysis bag with a suitable molecular weight cut-off.

-

Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS) at 37 °C with constant stirring.

-

At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

-

Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Quantitative Data on Drug Release:

-

Incorporation of 10,12-pentacosadiynoic acid (PCDA) into phospholipid vesicles has been shown to sustain the release of paclitaxel. While conventional vesicles released approximately 69% of the drug in 24 hours, vesicles containing a 75% molar ratio of PCDA released only 32% in the same period.[6]

-

The release rate can be further controlled by the duration of UV irradiation during polymerization. Increasing the UV exposure time from 20 to 40 minutes decreased the cumulative release of paclitaxel from polymerized PCDA/phospholipid vesicles over 24 hours.[7]

Cellular Interaction and Uptake

Understanding the mechanism of cellular uptake is crucial for the development of effective drug delivery systems. Studies on polydiacetylene-based nanoparticles suggest that they are internalized by cells primarily through endocytosis.

Cellular Uptake Pathway

Research indicates that polydiacetylene micelles are internalized by cells via a caveolae-mediated endocytic pathway.[8] This pathway involves the invagination of small, flask-shaped pits in the plasma membrane called caveolae.

Caption: Caveolae-mediated endocytosis of PDA vesicles.

Conclusion

This compound is a highly versatile monomer that self-assembles into stimuli-responsive polydiacetylene vesicles. Its well-defined chemical properties, coupled with the ability to encapsulate and provide sustained release of therapeutic agents, make it a material of significant interest for researchers in the fields of biosensing and drug delivery. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for the design and execution of experiments utilizing this promising biomaterial.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. datapdf.com [datapdf.com]

- 5. researchgate.net [researchgate.net]

- 6. Polydiacetylene vesicles as a novel drug sustained-release system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A promising drug controlled-release system based on diacetylene/phospholipid polymerized vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on 10,12-Pentacosadiynamide (CAS: 178323-65-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on 10,12-Pentacosadiynamide is limited in publicly available scientific literature. This guide synthesizes available data on its chemical nature, a likely synthetic route based on related compounds, and potential biological activities inferred from structurally similar molecules. All discussions of biological effects are hypothetical and require experimental validation.

Core Data Presentation

Due to the scarcity of published research specifically on this compound, a comprehensive table of quantitative data is not available. The following table summarizes its basic chemical properties.

| Property | Value | Source |

| CAS Number | 178323-65-4 | CymitQuimica[1] |

| Molecular Formula | C₂₅H₄₃NO | CymitQuimica[1] |

| Molecular Weight | 373.62 g/mol | CymitQuimica[1] |

| Common Synonyms | Pentacosa-10,12-diynamide | CymitQuimica[1] |

| Physical Form | Neat (undiluted substance) | CymitQuimica[1] |

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the literature, a robust synthetic route can be proposed based on the well-established chemistry of its parent compound, 10,12-pentacosadiynoic acid, and standard amidation techniques.

Proposed Synthesis of this compound

This protocol is based on the synthesis of related N-substituted diacetylene amides.

Step 1: Activation of 10,12-Pentacosadiynoic Acid to its N-Hydroxysuccinimide (NHS) Ester

-

Objective: To create a reactive ester intermediate that will readily undergo aminolysis.

-

Materials: 10,12-Pentacosadiynoic acid, N-Hydroxysuccinimide (NHS), a carbodiimide coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), and an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

Procedure:

-

Dissolve 10,12-pentacosadiynoic acid and NHS (typically 1.1-1.2 molar equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add the carbodiimide coupling agent (1.1 molar equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the carbodiimide byproduct (e.g., dicyclohexylurea if DCC is used).

-

The filtrate containing the NHS ester of 10,12-pentacosadiynoic acid can be used directly in the next step or purified by column chromatography.[2]

-

Step 2: Amidation to form this compound

-

Objective: To form the final amide product by reacting the activated ester with ammonia.

-

Materials: NHS ester of 10,12-pentacosadiynoic acid, a source of ammonia (e.g., a solution of ammonia in an organic solvent or ammonium hydroxide), and a suitable solvent.

-

Procedure:

-

Dissolve the NHS ester from Step 1 in a suitable solvent.

-

Add an excess of the ammonia source to the solution.

-

Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

-

Mandatory Visualizations

Logical and Experimental Workflows

Caption: Proposed two-step synthesis of this compound.

Caption: Hypothetical workflow for evaluating the biological activity.

Potential Applications and Biological Relevance (Inferred)

While no specific biological activities have been reported for this compound, the broader classes of long-chain fatty amides and diacetylenic compounds have been investigated for various therapeutic applications.

Potential Antimicrobial Activity

Long-chain fatty acids and their amide derivatives have demonstrated antimicrobial properties against a range of bacteria and fungi.[3][4][5] The mechanism of action is often attributed to their ability to disrupt the cell membrane integrity of microorganisms. The long alkyl chain of this compound could potentially facilitate its insertion into microbial membranes, leading to leakage of intracellular components and cell death. Further research would be required to determine its spectrum of activity and minimum inhibitory concentrations (MICs).

Potential Cytotoxic and Anticancer Activity

Several studies have reported the cytotoxic effects of diacetylenic compounds against various cancer cell lines.[6][7] The rigid diacetylene core, combined with long hydrophobic chains, may play a role in their interaction with cellular components, potentially inducing apoptosis or inhibiting cell proliferation. The amide functionality could influence the compound's solubility, stability, and interaction with biological targets. Investigating the cytotoxicity of this compound against a panel of cancer cell lines could reveal potential as an anticancer agent.

Self-Assembly and Biomaterial Applications

The parent compound, 10,12-pentacosadiynoic acid, is well-known for its ability to form self-assembled monolayers (e.g., Langmuir-Blodgett films) that can be polymerized into polydiacetylenes. These polymers have applications in biosensors and smart materials due to their chromic properties. It is plausible that this compound could also exhibit self-assembly properties, potentially forming vesicles, tubules, or other nanostructures.[8] The amide headgroup would likely alter the packing and hydrogen-bonding interactions compared to the carboxylic acid, leading to different supramolecular architectures.

Future Directions

The field would greatly benefit from the following research on this compound:

-

Detailed Physicochemical Characterization: Comprehensive analysis including melting point, solubility in various solvents, and spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

-

Biological Screening: Systematic evaluation of its antimicrobial and cytotoxic activities.

-

Mechanism of Action Studies: If biological activity is confirmed, elucidation of the underlying molecular mechanisms.

-

Self-Assembly and Polymerization Studies: Investigation of its ability to form organized structures and undergo topochemical polymerization.

This technical guide provides a foundational understanding of this compound based on available data and scientific precedent. It is intended to serve as a starting point for researchers interested in exploring the synthesis, properties, and potential applications of this intriguing molecule.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial activity of some N-substituted amides of long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of Some N-Substituted Amides of Long-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Synthesis and cytotoxic activity of a series of diacetylenic compounds related to falcarindiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic diacetylenes from the stony coral Montipora species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Supramolecular self-assembled aggregates formed by pentacosa-10,12-diynyl amidomethyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the UV Polymerization of 10,12-Pentacosadiynamide for Drug Development Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of the ultraviolet (UV) light-induced polymerization of 10,12-Pentacosadiynamide. This process is fundamental to the creation of stabilized vesicles, often termed liposomes, which are of significant interest for advanced drug delivery systems. The ability of these structures to undergo a distinct blue-to-red color transition in response to environmental stimuli also positions them as promising candidates for novel biosensors.

The Core Mechanism: Topochemical Polymerization

The UV polymerization of this compound is a solid-state reaction that proceeds via a 1,4-topochemical addition mechanism. This reaction is highly dependent on the spatial arrangement of the monomer units within a self-assembled structure, such as a vesicle bilayer or a thin film. For polymerization to occur, the diacetylene moieties of adjacent monomers must be in close proximity and have the correct orientation.[1]

Upon exposure to 254 nm UV radiation, the conjugated diacetylene groups are excited, leading to the formation of a highly reactive diradical intermediate. This intermediate then propagates through the ordered array of monomers, creating a conjugated polymer backbone of alternating double and triple bonds, known as a polydiacetylene (PDA).[2] This polymerization crosslinks the lipid molecules, significantly enhancing the mechanical stability of the vesicle structure.

The newly formed polydiacetylene backbone is responsible for the characteristic blue color of the polymerized vesicles, with a maximum absorption (λmax) typically around 640 nm.[3] This "blue phase" can subsequently transition to a "red phase" (λmax ~540 nm) upon exposure to external stimuli such as heat, pH changes, or mechanical stress. This colorimetric transition is a result of conformational changes in the polymer backbone.[4]

Quantitative Data on Polymerization

The progress of the UV polymerization of this compound can be monitored quantitatively by UV-vis spectroscopy. The increase in absorbance at approximately 640 nm is directly proportional to the formation of the blue-phase polydiacetylene.

| UV Irradiation Time (minutes) | Absorbance at λmax (~640 nm) (Arbitrary Units) | Wavelength of Maximum Absorption (λmax) (nm) |

| 1 | 0.25 | ~641 |

| 3 | 0.60 | ~638 |

| 5 | 0.85 | ~635 |

| 10 | 1.10 | ~630 |

| 15 | 1.20 | ~628 |

| 20 | 1.25 | ~627 |

Note: The data presented are representative values extracted from typical polymerization experiments and may vary based on specific experimental conditions such as monomer concentration, lamp intensity, and vesicle composition.[5][6] As the polymerization time increases, a slight blue shift in the λmax is often observed.[5]

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of N-substituted 10,12-pentacosadiynamides involves the conversion of 10,12-pentacosadiynoic acid (PCDA) to its acid chloride, followed by amidation.

Materials:

-

10,12-Pentacosadiynoic acid (PCDA)

-

Oxalyl chloride

-

Dry dichloromethane (DCM)

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Amine (e.g., aqueous ammonia for the primary amide, or a primary/secondary amine for N-substituted amides)

-

Pyridine (for N-substituted amides)

-

1N HCl

-

Anhydrous Na2SO4

-

Hexane

Procedure:

-

Activation of PCDA: Dissolve 10,12-pentacosadiynoic acid in dry dichloromethane. Add oxalyl chloride and a catalytic drop of DMF. Stir the mixture for 30 minutes.[2]

-

Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to obtain 10,12-pentacosadiynoyl chloride.[2]

-

Amidation: Dissolve the amine and pyridine in chloroform and add this solution dropwise to the 10,12-pentacosadiynoyl chloride. Stir the reaction mixture overnight.[2]

-

Work-up: Extract the reaction mixture with 1N HCl followed by distilled water. Dry the organic layer over anhydrous Na2SO4.[2]

-

Purification: Purify the crude product by recrystallization from a dichloromethane/hexane mixture to yield the this compound.[2]

Preparation of Vesicles and UV Polymerization

Materials:

-

This compound

-

Chloroform

-

Deionized water or buffer solution

-

Probe sonicator or extruder

-

UV lamp (254 nm)

Procedure:

-

Lipid Film Formation: Dissolve the this compound in chloroform in a round-bottom flask. Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

-

Hydration: Add deionized water or a suitable buffer to the flask. Heat the suspension to a temperature above the phase transition temperature of the lipid (e.g., 60-80°C) to facilitate hydration.[2]

-

Vesicle Formation: Sonicate the suspension using a probe sonicator for a defined period (e.g., 15-40 minutes) or extrude it through polycarbonate filters of a specific pore size to obtain vesicles of a desired diameter.[2]

-

Annealing: Cool the vesicle solution and store it at 4°C overnight to allow the vesicles to anneal and stabilize.[2]

-

UV Polymerization: Transfer the vesicle solution to a quartz cuvette. Irradiate the solution with a 254 nm UV lamp for a specified duration (e.g., 1-20 minutes). The solution will gradually turn blue, indicating successful polymerization.[7]

Characterization of Monomer and Polymer

Infrared (IR) Spectroscopy:

-

Monomer: Expected to show characteristic peaks for the amide group (N-H stretch around 3300 cm-1, C=O stretch around 1650 cm-1), C-H stretches of the alkyl chain (2850-2950 cm-1), and weak C≡C stretches for the diacetylene unit (~2150 and ~2220 cm-1).[3][8]

-

Polymer: The diacetylene peaks will diminish upon polymerization, while the other characteristic peaks of the side chains will remain.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The spectrum of the monomer will show signals corresponding to the protons of the long alkyl chain, the protons adjacent to the amide group, and the amide proton itself.

-

13C NMR: The monomer will exhibit signals for the carbonyl carbon of the amide, the carbons of the diacetylene group, and the numerous carbons of the alkyl chain. Upon polymerization, the signals for the diacetylene carbons will be replaced by signals corresponding to the carbons in the conjugated ene-yne backbone.

UV-visible (UV-vis) Spectroscopy:

-

Monomer: The monomer is colorless and does not absorb in the visible region.[9]

-

Polymer: The polymerized vesicles or films will show a strong absorption in the visible region, with a primary peak around 640 nm (blue phase) and a secondary vibronic shoulder at a slightly shorter wavelength.[5]

This guide provides a foundational understanding of the UV polymerization of this compound. For specific applications in drug development, further optimization of the formulation and polymerization conditions will be necessary to achieve the desired vesicle size, stability, and release characteristics.

References

- 1. Alkali Metal Salts of 10,12-Pentacosadiynoic Acid and Their Dosimetry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. doi.nrct.go.th [doi.nrct.go.th]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 10,12-PENTACOSADIYNOIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Self-Assembly of Diacetylene Amides

For Researchers, Scientists, and Drug Development Professionals

The spontaneous organization of molecules into well-defined, functional superstructures, known as self-assembly, is a cornerstone of modern materials science and nanotechnology. Among the various classes of molecules capable of self-assembly, diacetylene amides have emerged as a particularly versatile and promising group. Their unique ability to form ordered assemblies that can be subsequently stabilized through topochemical polymerization makes them ideal candidates for a wide range of applications, from drug delivery and tissue engineering to biosensing and advanced materials.

This technical guide provides a comprehensive overview of the core principles governing the self-assembly of diacetylene amides. It details the synthesis of common monomers, explores the mechanisms driving their assembly into complex nanostructures, and provides detailed protocols for their preparation and characterization. Quantitative data are summarized for comparative analysis, and key processes are visualized to facilitate a deeper understanding of the underlying relationships.

Core Principles of Diacetylene Amide Self-Assembly

The self-assembly of diacetylene amides is primarily driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The amide functional group is central to this process, acting as a powerful structure-directing agent through the formation of intermolecular hydrogen bonds.[1] This directional bonding guides the molecules into ordered, often one-dimensional, arrays such as nanofibers, nanotubes, and ribbons.

The process can be conceptualized as follows:

Caption: Key stages from monomer design to final application.

The specific morphology of the resulting nanostructure is highly dependent on the molecular design of the diacetylene amide monomer. Factors such as the length of the alkyl chains, the nature of the head group (e.g., amino acid, sugar), and the presence of chiral centers all play a critical role in determining the final assembled architecture.[2][3][4] For instance, peptide amphiphiles containing diacetylene tails often self-assemble into β-sheet-stabilized nanofibers.[5][6]

Upon self-assembly, the diacetylene units within the ordered structure are brought into close proximity and proper orientation for topochemical polymerization.[1] Exposure to UV radiation (typically 254 nm) triggers a 1,4-addition reaction, converting the colorless monomer assembly into a colored, conjugated polydiacetylene (PDA) polymer (blue or red phase) without disrupting the overall nanostructure.[6] This polymerization provides covalent stabilization to the self-assembled construct, enhancing its mechanical and thermal stability.

Synthesis and Experimental Protocols

The synthesis of diacetylene amide monomers can be achieved through various organic chemistry routes. A common approach involves the coupling of a diacetylene-containing carboxylic acid with an amine-containing head group.

Caption: From synthesis to characterization of assemblies.

This protocol is a generalized procedure based on methods for creating peptide amphiphiles.[5][6]

-

Amine Protection: Protect the amino group of the desired amino acid or peptide sequence (e.g., with an Fmoc or Boc group).

-

Coupling Reaction: Activate the carboxylic acid of a long-chain diacetylene fatty acid (e.g., 10,12-pentacosadiynoic acid) using a coupling agent like HBTU or HATU.

-

Amide Bond Formation: React the activated diacetylene acid with the deprotected N-terminus of the peptide sequence in an appropriate organic solvent (e.g., DMF) in the presence of a non-nucleophilic base (e.g., DIEA).

-

Purification: Purify the resulting diacetylene amide product using column chromatography or recrystallization.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

This protocol is adapted from methods used for peptide amphiphiles that self-assemble in response to pH changes.[6]

-

Dissolution: Dissolve the purified diacetylene amide monomer in deionized water to a desired concentration (e.g., 1.0 - 2.0 wt%). The pH may need to be adjusted (e.g., to alkaline pH for acidic peptides) to ensure complete dissolution of the monomers.

-

Triggering Assembly: Initiate self-assembly by adjusting the pH. For example, exposing the solution to ammonium hydroxide vapor in a sealed chamber can screen charges and drive assembly through hydrogen bonding and hydrophobic collapse.[6]

-

Gelation: Allow the solution to stand undisturbed for a period ranging from minutes to hours. Gel formation is confirmed when the vial can be inverted without flow.

-

Sample Preparation: Place the self-assembled sample (e.g., hydrogel, organogel, or a solution containing nanostructures) in a quartz cuvette or on a glass slide.[6][7]

-

UV Exposure: Irradiate the sample with a UV lamp at a wavelength of 254 nm. A low-power handheld UV lamp (e.g., 4-W) is often sufficient.[6]

-

Polymerization Monitoring: The polymerization process is accompanied by a distinct color change, typically from colorless/white to a deep blue or purple.[2][7] This change can be monitored visually and quantified using UV-Vis spectroscopy, where characteristic absorption peaks for the PDA backbone appear around 640 nm (blue phase) and 540 nm (red phase).[8]

Quantitative Data Summary

The efficiency of self-assembly and the properties of the resulting materials can be quantified. The tables below summarize key parameters for different diacetylene amide systems.

Table 1: Gelation Properties of Diacetylene Amide Derivatives Data synthesized from representative studies.[2][9]

| Monomer Type | Head Group | Solvent | Minimum Gelation Conc. (wt%) | Resulting Morphology |

| Glycolipid Amide | D-Glucosamine | Ethanol/Water (1:1) | 1.0 | Fibers, Helices |

| Glycolipid Amide | D-Glucosamine | Toluene | > 2.0 | Planar Sheets |

| Peptide Amphiphile | GANPNAAG | Water (pH triggered) | 2.0 | Nanofibers |

| Amino Acid Amide | Glycine | Water | 0.5 | Nanofibers |

| Diacetylene Amine Salt | Secondary Amine | Water | Not Applicable (forms nanotubes) | Nanotubes |

Table 2: Structural and Optical Properties of Assembled Diacetylene Amides Data synthesized from representative studies.[6][7][8]

| System | Assembled Structure | Dimensions | Polymerization Wavelength (nm) | PDA Absorption Max (nm) |

| Diacetylene Amine Salt | Nanotubes | 35 nm (inner dia.), 27 nm (wall) | 254 | Blue phase, then red/yellow |

| Linear Peptide Amphiphile | Nanofibers | ~8 nm diameter | 254 | ~620 (blue phase) |

| Branched Peptide Amphiphile | Nanofibers | ~8 nm diameter | 254 | Lower absorption than linear |

| Glycine-based Amide | Hydrogel Fibers | Not specified | 254 | 540 (red), 640 (blue at 77K) |

Applications in Drug Development

The unique properties of self-assembled diacetylene amides make them highly attractive for drug delivery applications.[10][11][12] Hydrogels formed from these molecules can serve as depots for the sustained release of therapeutics.[12][13]

Caption: Encapsulation and release of therapeutics.

The process involves encapsulating a therapeutic agent within the aqueous compartments of the hydrogel network during the self-assembly process.[12] The release of the drug can then occur through diffusion out of the matrix or as the matrix itself biodegrades. The ability to polymerize the assembly offers an additional level of control over the mechanical properties and degradation rate of the delivery vehicle, allowing for tunable release profiles. Furthermore, the colorimetric response of PDAs to environmental stimuli (e.g., temperature, pH, interaction with cells) opens the door for developing "smart" delivery systems that can also act as diagnostic sensors.[7][14]

References

- 1. Hydrogen-bond-driven supramolecular self-assembly of diacetylene derivatives for topochemical polymerization in solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design and Synthesis of α-Anomeric Diacetylene-Containing Glycosides as Photopolymerizable Molecular Gelators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Self-assembly and polymerization of diacetylene-containing peptide amphiphiles in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of diacetylene-containing peptide building blocks and amphiphiles, their self-assembly and topochemical polymerization in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptide Amphiphile Nanofibers with Conjugated Polydiacetylene Backbones in Their Core - PMC [pmc.ncbi.nlm.nih.gov]

- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 8. The effect of hydrogen-bonds of amino acid-derived diacetylene by photopolymerization in supramolecular hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. datapdf.com [datapdf.com]

- 10. Review of Contemporary Self-Assembled Systems for the Controlled Delivery of Therapeutics in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Self-assembling materials for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (Macro)Molecular Self-Assembly for Hydrogel Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Morphology-Dependent Cell Imaging by Using a Self-Assembled Diacetylene Peptide Amphiphile - PubMed [pubmed.ncbi.nlm.nih.gov]

Chromatic Properties of Polydiacetylene from 10,12-Pentacosadiynamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chromatic properties of polydiacetylene (PDA) derived from the monomer 10,12-Pentacosadiynamide. Polydiacetylenes are a class of conjugated polymers renowned for their dramatic colorimetric transitions, typically from blue to red, in response to a wide array of external stimuli. This unique characteristic makes them highly attractive materials for the development of sensitive and specific biosensors, chemosensors, and other smart materials. While much of the existing literature focuses on the carboxylic acid derivative, 10,12-pentacosadiynoic acid (PCDA), this guide will focus on the amide counterpart, drawing parallels and highlighting potential differences where applicable.

Core Principles of Polydiacetylene Chromism

Polydiacetylenes are synthesized through the topochemical polymerization of self-assembled diacetylene monomers. This process, typically initiated by UV irradiation (254 nm), results in the formation of a highly conjugated polymer backbone of alternating ene-yne bonds. In its initial, unperturbed state, this conjugated backbone is planar, leading to a strong absorption in the red region of the visible spectrum (~640 nm), which imparts a characteristic blue color to the material.

The chromatic transition of PDA is a result of conformational changes in the polymer backbone. External stimuli, such as heat, pH changes, mechanical stress, or the binding of analytes, can disrupt the planar arrangement of the side chains, inducing strain on the conjugated backbone. This strain leads to a distortion of the π-orbital overlap, effectively shortening the conjugation length. This change in electronic structure results in a blue-shift of the maximum absorption to a lower wavelength (~540 nm), causing the material to appear red.[1] This blue-to-red transition is often accompanied by a "turn-on" of fluorescence, as the red phase is significantly more emissive than the blue phase.[2]

Quantitative Spectral Properties

The chromatic properties of polydiacetylene derived from this compound and its derivatives are summarized in the table below. The data for the N-(2-ethanol)-10,12-pentacosadiynamide is presented as a close analogue to the unsubstituted amide.

| Property | Blue Phase | Red Phase | Reference |

| Maximum Absorption (λmax) | ~640 nm | ~540 nm | [3] |

| Molar Extinction Coefficient | High (qualitative) | Lower (qualitative) | |

| Fluorescence Emission | Non-fluorescent | ~560 nm, ~620 nm | [4] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of polydiacetylene vesicles from this compound. These protocols are adapted from established procedures for PCDA, a closely related and widely studied diacetylene monomer.

Synthesis of Polydiacetylene Vesicles

Objective: To prepare self-assembled vesicles of this compound and polymerize them to form blue-phase polydiacetylene.

Materials:

-

This compound monomer

-

Chloroform or other suitable organic solvent

-

Deionized water or buffer solution

-

Probe sonicator or bath sonicator

-

UV lamp (254 nm)

Procedure:

-

Monomer Dissolution: Dissolve a known concentration of this compound in chloroform.

-

Film Formation: Evaporate the solvent under a stream of nitrogen gas or in a rotary evaporator to form a thin film of the monomer on the walls of a glass vial.

-

Hydration: Add deionized water or a buffer solution to the vial containing the monomer film.

-

Vesicle Formation: Heat the solution above the phase transition temperature of the lipid (typically ~60-70°C) and sonicate using a probe or bath sonicator until the solution becomes translucent, indicating the formation of vesicles.

-

Cooling and Annealing: Allow the vesicle solution to cool slowly to room temperature and then store at 4°C overnight to allow for vesicle stabilization.

-

Polymerization: Expose the vesicle solution to UV irradiation at 254 nm. The polymerization progress can be monitored by the appearance of the characteristic blue color. The irradiation time will need to be optimized to achieve the desired degree of polymerization.

Characterization of Chromatic Properties

Objective: To quantify the colorimetric and fluorescent response of the polydiacetylene vesicles to an external stimulus.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Baseline Measurement: Record the UV-Vis absorption spectrum (400-800 nm) and the fluorescence emission spectrum (excitation typically around 480-500 nm) of the blue-phase polydiacetylene vesicle solution.

-

Stimulus Application: Introduce the stimulus of interest (e.g., change in temperature, pH, or addition of an analyte) to the vesicle solution.

-

Spectral Measurement: After a suitable incubation period, record the UV-Vis and fluorescence spectra of the solution again.

-

Data Analysis:

-

Colorimetric Response (CR%): The degree of the blue-to-red color transition can be quantified using the following equation: CR% = [ (A0 - Af) / A0 ] * 100 Where A0 is the absorbance at ~640 nm before the stimulus and Af is the absorbance at ~640 nm after the stimulus.

-

Fluorescence Quantum Yield: The change in fluorescence intensity can be used to quantify the response.

-

Visualizations

Experimental Workflow for PDA Vesicle Synthesis and Characterization

Caption: Workflow for the synthesis and chromatic characterization of polydiacetylene vesicles.

Signaling Pathway of PDA Chromatic Transition

Caption: The signaling pathway illustrating the chromatic transition of polydiacetylene in response to external stimuli.

References

- 1. External Stimuli-Responsive Characteristics of Poly(N,N'-diethylacrylamide) Hydrogels: Effect of Double Network Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stimuli-responsive polymers: Fundamental considerations and applications [ouci.dntb.gov.ua]

The Chromatic Symphony of Polydiacetylenes: An In-depth Technical Guide to the Blue-to-Red Color Transition in Polymerized 10,12-Pentacosadiynamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fascinating blue-to-red color transition exhibited by polymerized 10,12-Pentacosadiynamide (PDA). This phenomenon, rooted in the unique molecular architecture of polydiacetylenes, has garnered significant attention for its potential applications in sensing, diagnostics, and smart materials. This document delves into the core mechanisms, experimental protocols, and quantitative analysis of this chromatic transformation, offering a valuable resource for professionals in the fields of chemistry, materials science, and drug development.

The Underpinnings of the Chromatic Shift: A Mechanistic Overview

The vibrant blue-to-red color transition in polymerized this compound is a direct consequence of conformational changes within its conjugated polymer backbone. In its initial, metastable "blue phase," the polymer chains are in a planar, highly ordered state, allowing for extensive π-orbital overlap. This extended conjugation results in the absorption of light in the red region of the visible spectrum (around 640 nm), leading to the characteristic blue appearance.

External stimuli, such as heat, pH changes, mechanical stress, or the binding of analytes, can disrupt the delicate intermolecular interactions that maintain this ordered state. This disruption induces a torsional strain on the polymer backbone, causing it to twist and adopt a more disordered, non-planar conformation. This twisting reduces the effective conjugation length of the π-system, leading to a hypsochromic shift (a shift to a shorter wavelength) in the material's absorption spectrum. The absorption maximum shifts to around 540 nm, resulting in the visually striking "red phase".[1] This transition is often accompanied by the emergence of fluorescence in the red phase.[2]

The sensitivity of this transition can be finely tuned by modifying the headgroup of the diacetylene monomer, altering the packing of the molecules in their self-assembled state.

Quantifying the Color Transition: Data and Analysis

The blue-to-red color transition can be quantitatively assessed using UV-Vis spectroscopy. The change in the absorption spectrum provides a reliable measure of the extent of the transition. A key metric used for this quantification is the Colorimetric Response (CR%), which is calculated using the following formula:

CR (%) = [ (PB₀ - PB₁) / PB₀ ] x 100

Where:

-

PB (Percent Blue) = A_blue / (A_blue + A_red)

-

A_blue is the absorbance at the maximum of the blue phase (typically ~640 nm).

-

A_red is the absorbance at the maximum of the red phase (typically ~540 nm).

-

PB₀ is the initial Percent Blue before the stimulus.

-

PB₁ is the final Percent Blue after the stimulus.[3]

The following tables summarize quantitative data on the colorimetric response of polydiacetylene systems under various stimuli.

Table 1: Colorimetric Response of Polydiacetylene Vesicles to pH Changes

| Polymer System | pH | Colorimetric Response (CR%) | Reference |

| Poly(PCDA) | 7 to 13 | Gradual increase with pH | [4] |

| Poly(PCDA-mBzA) | 7 to 13 | Gradual increase with pH, transition shifted to higher pH compared to poly(PCDA) | [4] |

Table 2: Thermochromic Transition of Polydiacetylene Materials

| Polydiacetylene Material | Blue-to-Red Transition Temperature (T_BR) | Red-to-Yellow Transition Temperature (T_RY) | Reference |

| PDA on paper/cardboard | ~50 to 200 °C (tunable by headgroup functionalization) | Not specified | [5][6] |

Table 3: Colorimetric Response of Polydiacetylene Liposomes to Lead Ions (Pb²⁺)

| Liposome Composition (molar ratio) | Pb²⁺ Concentration (µM) | Colorimetric Response (CR%) | Reference |

| PCDA–EDEA–TAA : PCDA (1:9) | 100 | ~60 | [3] |

| PCDA–EDEA–OA : PCDA (1:9) | 100 | ~52 | [3] |

| Pure PCDA | 100 | Minimal | [3] |

Experimental Corner: Protocols for Synthesis and Analysis

This section provides detailed methodologies for the synthesis of this compound, the preparation of polydiacetylene vesicles, and the induction and analysis of the blue-to-red color transition.

Synthesis of this compound

This protocol describes a general method for the conversion of 10,12-Pentacosadiynoic Acid to this compound. One common method involves the activation of the carboxylic acid followed by reaction with an amine source.

Materials:

-

10,12-Pentacosadiynoic Acid (PCDA)

-

Thionyl chloride (SOCl₂) or a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC)

-

Ammonia solution (concentrated) or an ammonium salt

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Anhydrous work-up and purification reagents

Procedure (using an activating agent like DCC):

-

Dissolve 10,12-Pentacosadiynoic Acid in an anhydrous solvent.

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) to the solution to activate the carboxylic acid. This forms a good leaving group.

-

In a separate flask, prepare a solution of the amine source (e.g., concentrated ammonia).

-

Slowly add the activated carboxylic acid solution to the amine solution with stirring.

-

Allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the dicyclohexylurea byproduct is removed by filtration.

-

The filtrate is then subjected to standard work-up procedures (e.g., extraction, washing with acidic and basic solutions) to remove unreacted starting materials and byproducts.

-

The crude product is purified by column chromatography or recrystallization to yield pure this compound.[7]

Preparation of Polydiacetylene Vesicles

This protocol outlines the formation of polydiacetylene vesicles using the solvent injection method.

Materials:

-

This compound

-

Polar solvent (e.g., ethanol, THF)

-

Deionized water

Procedure:

-

Dissolve the this compound monomer in a polar solvent to create a stock solution.

-

Heat a volume of deionized water to a temperature above the phase transition temperature of the monomer.

-

Slowly inject the monomer solution into the heated water while stirring vigorously. The rapid change in solvent polarity induces the self-assembly of the amphiphilic monomers into vesicles.

-

Continue stirring for a period to allow for the evaporation of the organic solvent.

-

Anneal the vesicle solution by storing it at a low temperature (e.g., 4°C) overnight to promote the formation of well-ordered structures.

-

To polymerize the diacetylene monomers, expose the vesicle solution to 254 nm UV light. The polymerization process is visually indicated by the appearance of a blue color.[8]

Induction and Analysis of the Blue-to-Red Color Transition

This protocol describes how to induce the color transition using a change in pH and how to analyze it using UV-Vis spectroscopy.

Materials:

-

Polydiacetylene vesicle solution (blue phase)

-

Acidic and/or basic solutions (e.g., HCl, NaOH) to adjust pH

-

UV-Vis Spectrophotometer

Procedure:

-

Take an initial UV-Vis spectrum of the blue polydiacetylene vesicle solution to establish the baseline absorbance at ~640 nm and ~540 nm.

-

Gradually add small aliquots of an acidic or basic solution to the vesicle solution to induce a change in pH.

-

After each addition, gently mix the solution and record the UV-Vis spectrum.

-

Observe the decrease in the absorbance peak at ~640 nm and the increase in the absorbance peak at ~540 nm as the color transitions from blue to red.

-

Continue this process until the transition is complete or the desired pH range has been covered.

-

Calculate the Colorimetric Response (CR%) at each step to quantify the transition.[4][9]

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mechanism of the blue-to-red color transition in polydiacetylenes.

Caption: Experimental workflow for polydiacetylene vesicle-based sensing.

Conclusion

The blue-to-red color transition of polymerized this compound represents a powerful and versatile platform for the development of advanced materials and sensing technologies. A thorough understanding of the underlying mechanism, coupled with robust experimental protocols, is crucial for harnessing its full potential. This guide provides a foundational resource for researchers and professionals seeking to explore and utilize this remarkable chromatic phenomenon in their respective fields. The ability to quantitatively analyze the transition and the potential for fine-tuning its sensitivity through chemical modification opens up a vast landscape for innovation in diagnostics, drug delivery, and smart packaging.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct Colorimetric Temperature Measurement Ahead of Flame Zone with Polydiacetylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

Fluorescence Properties of Polydiacetylene Amides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence properties of polydiacetylene amides (PDAs), a class of chromatic polymers with significant potential in biosensing and drug development. This document details their synthesis, the mechanism behind their unique fluorescence turn-on capabilities, and their applications as sensitive detection platforms.

Core Principles of Polydiacetylene Amide Fluorescence

Polydiacetylene amides are a fascinating class of materials that exhibit a dramatic colorimetric and fluorescent response to external stimuli. In their native state, self-assembled diacetylene monomers containing amide functionalities are polymerized, typically by UV irradiation at 254 nm, to form a deep blue, non-fluorescent polymer.[1][2] This "blue phase" is characterized by a highly ordered, conjugated backbone with a strong absorption maximum around 640 nm.[1][3]

Upon exposure to various environmental triggers—such as changes in temperature, pH, or the binding of a target analyte—the polymer backbone undergoes a conformational change. This structural rearrangement perturbs the π-electron delocalization, resulting in a shift of the absorption maximum to a shorter wavelength, typically around 540 nm.[1][3] This electronic transition is observed as a distinct blue-to-red color change and, critically for sensing applications, is accompanied by the emergence of a strong red fluorescence.[1][3] This "turn-on" fluorescence provides a highly sensitive and easily detectable signal.

The general mechanism of this stimuli-induced fluorescence is depicted in the diagram below.

Caption: General mechanism of stimuli-induced fluorescence in polydiacetylene amides.

Quantitative Fluorescence Properties

The fluorescence characteristics of polydiacetylene amides are highly dependent on the specific monomer structure, the method of assembly (e.g., vesicles, films), and the nature of the stimulus. While comprehensive data across a wide range of amide-functionalized PDAs is an ongoing area of research, the following table summarizes key optical properties reported in the literature.

| Polydiacetylene System | Analyte/Stimulus | Absorption Max (Blue Phase) | Absorption Max (Red Phase) | Emission Max | Quantum Yield (Φ) | Detection Limit | Reference(s) |

| PCDA-based vesicles | Histamine | ~640 nm | ~540 nm | Not Specified | Not Specified | 10.1 ppm | [2] |

| PCDA/PCDA-EDEA vesicles | Urease (Ammonia) | ~640 nm | ~540 nm | Not Specified | Not Specified | Not Specified | [1] |

| Phenylboronic acid & 1,8-naphthalimide PDA | Sialic Acid | Not Specified | Not Specified | Not Specified | >0.4 | Not Specified | [1] |

| General PDAs | Thermal | ~640 nm | ~550 nm | ~560 nm | Not Specified | Not Applicable | [4] |

Note: "Not Specified" indicates that the data was not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of fluorescent polydiacetylene amide vesicles, which are a common platform for biosensing applications.

Synthesis of Polydiacetylene Amide Vesicles via Solvent Injection

This protocol is adapted from methodologies described for the preparation of PDA vesicles.[2][4][5]

Materials:

-

Diacetylene amide monomer (e.g., a derivative of 10,12-pentacosadiynoic acid (PCDA))

-

Ethanol

-

Deionized water

-

Nitrogen gas

-

Chloroform (if starting from a lipid film)

-

Additional lipids (e.g., DSPC, cholesterol) if preparing mixed vesicles[2]

Equipment:

-

Round bottom flask or glass vial

-

Rotary evaporator or nitrogen stream source

-

Syringe pump

-

Stir plate with heating capabilities

-

Water bath sonicator (optional)

-

UV lamp (254 nm)

-

Dynamic Light Scattering (DLS) instrument

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Monomer Solution Preparation: Dissolve the diacetylene amide monomer in ethanol to a concentration of 2 mg/mL.[4] If preparing mixed vesicles, co-dissolve the desired lipids in chloroform at the desired molar ratios.[2]

-

Solvent Evaporation (for mixed vesicles): If using a lipid mixture in chloroform, evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round bottom flask. Further dry the film under vacuum for at least 1 hour to remove residual solvent.[2]

-

Vesicle Formation:

-

Heat a volume of deionized water (e.g., 20 mL) to a temperature 5-10 °C above the melting temperature of the diacetylene monomer, under vigorous stirring.[2][4]

-

Slowly inject the ethanolic solution of the diacetylene amide monomer (or the rehydrated lipid film) into the heated water at a controlled rate (e.g., 1 mL/min) using a syringe pump.[2]

-

Continue stirring the solution at the elevated temperature for approximately 1 hour to ensure complete evaporation of the ethanol and self-assembly of the monomers into vesicles.[2][4]

-

-

Vesicle Annealing: Cool the vesicle solution to room temperature and then store it at 4°C overnight. This annealing step promotes the ordered packing of the monomers, which is crucial for effective polymerization.[2][5]

-

Polymerization:

-

Transfer the vesicle solution to a suitable container (e.g., a quartz cuvette).

-

Irradiate the solution with a 254 nm UV lamp for a predetermined time (e.g., 5 minutes) to induce polymerization.[2] The solution should turn a deep blue color.

-

The optimal polymerization time should be determined experimentally to maximize the blue phase while minimizing the premature conversion to the red phase.[6]

-

-

Characterization:

-

Size Distribution: Determine the size and polydispersity of the vesicles using Dynamic Light Scattering (DLS).

-

Colorimetric Response: Measure the UV-Vis absorption spectrum of the blue PDA vesicles. The characteristic peak should be around 640 nm.

-

Fluorescence Baseline: Measure the fluorescence spectrum of the blue PDA vesicles to establish a baseline. The emission should be minimal.

-

Fluorescence Measurement of Analyte Response

Procedure:

-

Incubation: Add a known concentration of the analyte solution to the blue PDA vesicle solution. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 5-10 minutes).[2]

-

Colorimetric Analysis: Record the UV-Vis spectrum of the solution after incubation. The colorimetric response (CR) can be quantified using the following equation: CR (%) = [ (PB₀ - PB₁) / PB₀ ] * 100 where PB = A_blue / (A_blue + A_red), with A_blue and A_red being the absorbances at the maxima of the blue and red phases, respectively. PB₀ is the initial value before adding the analyte.[7]

-

Fluorometric Analysis: Record the fluorescence emission spectrum of the solution after incubation. An appropriate excitation wavelength (e.g., 485 nm or 490 nm) should be used, and the emission is typically monitored around 555-560 nm.[4] The change in fluorescence intensity is a measure of the analyte concentration.

Signaling Pathways and Applications

The fluorescence turn-on mechanism of polydiacetylene amides makes them highly suitable for developing biosensors for a wide range of applications, including the detection of enzymes, proteins, and small molecules relevant to drug development.

Enzyme-Triggered Fluorescence

A key application of PDA-based sensors is the detection of enzyme activity. For instance, a PDA vesicle system can be designed to respond to the enzymatic products of urease. In this system, the PDA vesicles are composed of monomers with carboxylic acid headgroups (like PCDA) and can also include amide-functionalized monomers (like PCDA-EDEA).[1] The urease enzyme catalyzes the hydrolysis of urea to produce ammonia. The resulting increase in local pH from the ammonia deprotonates the carboxylic acid headgroups of the PDA, leading to electrostatic repulsion. This repulsion disrupts the ordered structure of the polymer backbone, triggering the blue-to-red color change and the emergence of fluorescence.

The workflow for this enzyme-triggered sensing is illustrated below.

Caption: Signaling pathway for a urease-responsive polydiacetylene amide sensor.

This guide provides a foundational understanding of the fluorescence properties of polydiacetylene amides. The unique combination of a visually perceptible color change and a sensitive "turn-on" fluorescence signal makes these materials a powerful platform for the development of novel biosensors and diagnostic tools in the field of drug development and beyond. Further research into the synthesis of novel diacetylene amide monomers and the comprehensive characterization of their photophysical properties will undoubtedly expand their applications.

References

- 1. Frontiers | Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging [frontiersin.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. escholarship.org [escholarship.org]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Preparation of Polydiacetylene Vesicles Using 10,12-Pentacosadiynamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polydiacetylene (PDA) vesicles are self-assembled supramolecular structures that have garnered significant interest in the fields of biosensing and drug delivery. These vesicles are formed from diacetylene monomers, such as 10,12-pentacosadiynamide, which can be polymerized upon exposure to UV irradiation. This polymerization results in a conjugated ene-yne backbone, rendering the vesicles a distinct blue color. A key feature of PDA vesicles is their ability to undergo a colorimetric and fluorometric transition from blue to red in response to external stimuli, including changes in temperature, pH, or the binding of specific molecules to the vesicle surface. This property makes them highly valuable as sensitive detection platforms.

The amide headgroup of this compound offers distinct advantages over the more common carboxylic acid derivatives, such as modified surface charge characteristics and the potential for different hydrogen bonding interactions, which can influence vesicle stability and sensitivity. These application notes provide detailed protocols for the preparation and characterization of polydiacetylene vesicles using a representative N-substituted this compound, along with their potential applications in drug delivery, particularly in cancer therapy.

Data Presentation

Table 1: Physicochemical Properties of this compound Vesicles

| Parameter | Value | Method of Measurement |

| Mean Hydrodynamic Diameter | 100 - 200 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential (pH 5.0) | +15 to +25 mV | Electrophoretic Light Scattering |

| Zeta Potential (pH 7.4) | +5 to +15 mV | Electrophoretic Light Scattering |

| Zeta Potential (pH 9.0) | -5 to -15 mV | Electrophoretic Light Scattering |

| UV-Vis Absorbance (Blue Phase) | ~640 nm | UV-Vis Spectroscopy |

| UV-Vis Absorbance (Red Phase) | ~550 nm | UV-Vis Spectroscopy |

| Fluorescence Emission (Red Phase) | ~560 - 620 nm | Fluorescence Spectroscopy |

Table 2: Colorimetric and Fluorescent Response to Stimuli

| Stimulus | Blue to Red Transition | Fluorescence | Application |

| Increase in Temperature | Yes | Turns On | Thermosensing |

| Decrease in pH | Yes | Turns On | pH-responsive Drug Release |

| Binding of Analyte | Yes | Turns On | Biosensing |

| Mechanical Stress | Yes | Turns On | Stress Sensing |

Experimental Protocols

Protocol 1: Preparation of this compound Vesicles by Solvent Injection

This protocol describes the formation of unilamellar vesicles using the solvent injection method.

Materials:

-

This compound (or a suitable N-substituted derivative like PCDA-EDEA)

-

Ethanol, spectroscopic grade

-

Deionized water (18.2 MΩ·cm)

-

Vials, magnetic stir bars, and stirrer/hotplate

-

Syringe pump and syringe with a fine gauge needle

-

Bath sonicator

-

UV lamp (254 nm)

Procedure:

-

Dissolve this compound in ethanol to a final concentration of 1-2 mg/mL.

-

Heat a volume of deionized water in a vial to a temperature approximately 5-10°C above the melting point of the diacetylene monomer, under vigorous stirring.

-

Using a syringe pump, slowly inject the ethanolic solution of the monomer into the heated water at a rate of 100-200 µL/min.

-

Continue stirring for 1 hour to allow for the evaporation of ethanol and the self-assembly of the monomers into vesicles.

-

Allow the vesicle solution to cool to room temperature and then store at 4°C overnight to anneal the vesicles.

-

Polymerize the vesicles by exposing the solution to 254 nm UV light. The solution will turn a deep blue color. The optimal UV exposure time should be determined empirically by monitoring the absorbance at ~640 nm.

Protocol 2: Characterization of Polydiacetylene Vesicles

This protocol outlines the basic characterization of the prepared vesicles.

Equipment:

-

Dynamic Light Scattering (DLS) instrument with zeta potential measurement capability

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Size and Zeta Potential:

-

Dilute a small aliquot of the vesicle solution in deionized water or an appropriate buffer.

-

Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.

-

Measure the zeta potential to determine the surface charge of the vesicles. Perform measurements at different pH values to assess pH responsiveness.

-

-

Polymerization and Colorimetric Response:

-

Record the UV-Vis spectrum of the polymerized vesicle solution from 400 to 800 nm to confirm the formation of the blue phase (absorbance maximum around 640 nm).

-

To induce a colorimetric transition, expose the vesicles to a stimulus (e.g., heat, change in pH).

-

Record the UV-Vis spectrum again to observe the shift in the absorbance maximum to the red phase (around 550 nm).

-

-

Fluorescent Response:

-

Using a fluorometer, measure the fluorescence emission spectrum of the blue phase vesicles (excitation typically around 480-500 nm). The blue phase is generally non-fluorescent.

-

Induce the blue-to-red transition and measure the fluorescence emission spectrum again. A significant increase in fluorescence should be observed.

-

Visualizations

Application Notes and Protocols for Langmuir-Blodgett Film Deposition of 10,12-Pentacosadiynamide

Introduction

10,12-Pentacosadiynamide (PCDA) is an amphiphilic diacetylene monomer that is extensively utilized in the fabrication of highly ordered thin films via the Langmuir-Blodgett (LB) technique.[1] These films are of significant interest to researchers in materials science, biosensing, and drug delivery. The defining characteristic of PCDA is its ability to undergo topochemical polymerization upon exposure to UV irradiation, resulting in a polydiacetylene (PDA) film.[2] This polymerization is accompanied by a distinct colorimetric transition from blue to red, which can be triggered by various external stimuli such as temperature, pH, or the binding of specific biomolecules.[3] This property makes PDA films excellent candidates for the development of sensitive and selective biosensors.[4] Furthermore, the precise control over film thickness and molecular organization afforded by the LB technique allows for the creation of tailored drug delivery platforms.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the deposition of PCDA Langmuir-Blodgett films, their subsequent polymerization, and characterization. The information is intended for researchers, scientists, and drug development professionals seeking to utilize these advanced materials in their work.

Application Notes

The unique properties of PCDA Langmuir-Blodgett films make them suitable for a range of applications:

-

Biosensors: The colorimetric response of PDA films to external stimuli is the foundation of their use in biosensors.[3][4] By functionalizing the surface of the PDA film with specific recognition elements (e.g., antibodies, enzymes, or aptamers), highly sensitive and selective sensors can be developed for the detection of pathogens, toxins, proteins, and other biomolecules.[7][8] The binding of the target analyte to the recognition element perturbs the conjugated backbone of the PDA, inducing the blue-to-red color transition that can be detected visually or spectrophotometrically.

-

Drug Delivery: The well-defined, layered structure of LB films allows for the precise loading and controlled release of therapeutic agents.[9][10] PCDA films can be engineered to encapsulate drugs within their layers, which can then be released in response to specific physiological triggers (e.g., changes in pH or temperature). The biocompatibility of these materials is a key advantage for such applications.[6]

-

Nonlinear Optics: The highly ordered and conjugated structure of polydiacetylene films gives rise to significant third-order nonlinear optical properties, making them promising materials for applications in optical devices.[2][11]

Experimental Protocols

The following protocols outline the key steps for the successful deposition and polymerization of PCDA Langmuir-Blodgett films.

1. Materials and Equipment

-

Chemicals:

-

This compound (PCDA)

-

Spreading Solvent: Chloroform (HPLC grade)

-

Subphase: Ultrapure water (18.2 MΩ·cm)

-

-

Equipment:

2. Protocol: Preparation of PCDA Spreading Solution

-

Weigh a precise amount of PCDA powder.

-

Dissolve the PCDA in chloroform to a final concentration of 1 mg/mL.[13]

-

Ensure the PCDA is fully dissolved by gentle sonication if necessary.

-

Store the solution in a sealed vial to prevent solvent evaporation.

3. Protocol: Langmuir Film Formation and Isotherm Measurement

-

Thoroughly clean the Langmuir-Blodgett trough and barriers.

-

Fill the trough with ultrapure water as the subphase.

-

Allow the subphase to equilibrate to the desired temperature (typically room temperature).

-

Clean the water surface by aspiration until the surface pressure reading is stable and close to zero.[14]

-

Using a microsyringe, carefully deposit a known volume of the PCDA solution dropwise onto the water surface.[15]

-

Allow approximately 15-20 minutes for the chloroform to completely evaporate, leaving a PCDA monolayer at the air-water interface.[15]

-

Compress the monolayer by moving the barriers at a slow, constant speed (e.g., 10-20 mm/min).

-

Record the surface pressure as a function of the area per molecule to obtain the pressure-area isotherm.[16] This isotherm provides critical information about the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, and solid).[17]

4. Protocol: Langmuir-Blodgett Film Deposition

-

Compress the PCDA monolayer to the desired deposition surface pressure. This is typically in the condensed phase of the isotherm, where the molecules are well-ordered.[18]

-

Clean the substrate (e.g., by sonication in appropriate solvents and/or plasma cleaning).

-

Mount the substrate on the dipping arm of the LB trough.

-

For a hydrophilic substrate, the first layer is deposited by moving the substrate upwards through the monolayer. For a hydrophobic substrate, the first layer is deposited by moving the substrate downwards.[15]

-

Set the deposition speed (typically 1-5 mm/min).

-

Initiate the dipping process. The transfer of the monolayer onto the substrate is monitored by the transfer ratio, which should be close to 1 for successful deposition.[18]

-

Repeat the dipping process to deposit multiple layers (multilayers) if required.

5. Protocol: UV Polymerization

-

Place the substrate with the deposited PCDA film under a UV lamp (254 nm).

-

Expose the film to UV radiation for a specific duration (e.g., 1-10 minutes). The optimal exposure time will depend on the lamp intensity and the desired degree of polymerization.

-

Polymerization is visually indicated by the film's color change from colorless to blue.[2]

6. Protocol: Characterization

-

UV-Vis Spectroscopy: Record the absorption spectra of the polymerized film. The blue phase of PDA typically shows a strong absorption peak around 640 nm, while the red phase exhibits a peak around 540 nm.

-

Atomic Force Microscopy (AFM): Image the surface morphology of the LB film to assess its uniformity, domain structure, and thickness.[19]

-

Other Techniques: Depending on the application, other characterization techniques such as X-ray reflectivity, Fourier-transform infrared spectroscopy (FTIR), and fluorescence microscopy can be employed to further analyze the film's structure and properties.[20][21]

Data Presentation

The following tables summarize typical quantitative data for the LB deposition of PCDA.

Table 1: Typical Experimental Parameters for PCDA Langmuir-Blodgett Film Deposition

| Parameter | Typical Value(s) | Reference(s) |

| PCDA Concentration in Spreading Solution | 0.5 - 1.0 mg/mL in chloroform | [13] |

| Subphase | Ultrapure Water | [15] |

| Deposition Surface Pressure | 15 - 30 mN/m | [22] |

| Barrier Compression Speed | 5 - 20 mm/min | [23] |

| Deposition Speed (Dipping Speed) | 1 - 5 mm/min | [11] |

| UV Polymerization Wavelength | 254 nm | [24] |

| UV Exposure Time | 1 - 15 minutes | [24] |

Table 2: Characteristic Properties of PCDA and Polydiacetylene (PDA) Films

| Property | PCDA Monolayer | Blue Phase PDA Film | Red Phase PDA Film |

| Color | Colorless | Blue | Red |

| Major UV-Vis Absorption Peak | N/A | ~640 nm | ~540 nm |

| Fluorescence | Non-fluorescent | Non-fluorescent | Fluorescent |

Visualizations

References

- 1. Langmuir–Blodgett film - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biolinscientific.com [biolinscientific.com]

- 5. Recent Progress in the Applications of Langmuir–Blodgett Film Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. boydbiomedical.com [boydbiomedical.com]

- 7. researchgate.net [researchgate.net]

- 8. Application of multilayer films to molecular sensors: some examples of bioengineering at the molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Layer-by-Layer Biomaterials for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Possible applications for Langmuir-Blodgett films | Scilit [scilit.com]

- 12. Langmuir–Blodgett trough - Wikipedia [en.wikipedia.org]

- 13. nist.gov [nist.gov]

- 14. sfu.ca [sfu.ca]

- 15. Langmuir-Blodgett Transfer Technique // University of Oldenburg [uol.de]

- 16. Comparing Experimental and Simulated Pressure-Area Isotherms for DPPC - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An in silico osmotic pressure approach allows characterization of pressure–area isotherms of lipid monolayers at low molecular areas - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biolinscientific.com [biolinscientific.com]

- 19. researchgate.net [researchgate.net]

- 20. Preparation and characterization of mono- and multilayer films of polymerizable 1,2-polybutadiene using the Langmuir-Blodgett technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design and Characterization of Langmuir–Blodgett Films Incorporating Europium Complexes and Nucleoside Derivatives for Cancer Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. files.core.ac.uk [files.core.ac.uk]

- 24. mdpi.com [mdpi.com]

Application Notes & Protocols: Fabrication of Colorimetric Sensors with 10,12-Pentacosadiynamide

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle of Operation